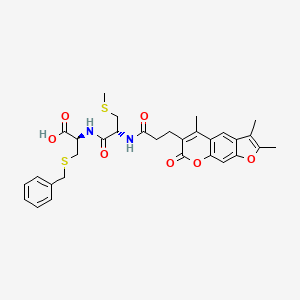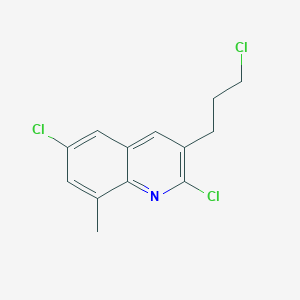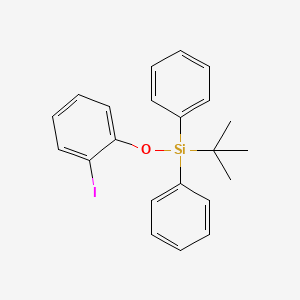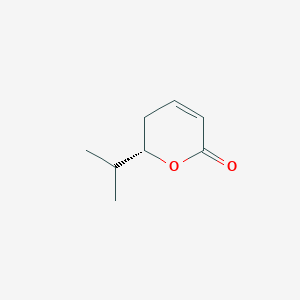![molecular formula C8H14N2O B12629540 N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide CAS No. 917807-07-9](/img/structure/B12629540.png)
N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a dimethylaminoethylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions, scaling up the reaction, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted cyclopropanecarboxamides.
Applications De Recherche Scientifique
N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylaminocyclopropanecarboxamide
- Cyclopropanecarboxamide derivatives
- Dimethylaminoethylidene derivatives
Uniqueness
N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane ring and a dimethylaminoethylidene group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
917807-07-9 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
N-[1-(dimethylamino)ethylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C8H14N2O/c1-6(10(2)3)9-8(11)7-4-5-7/h7H,4-5H2,1-3H3 |
Clé InChI |
GXZJEHBCYNCNJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(=O)C1CC1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)


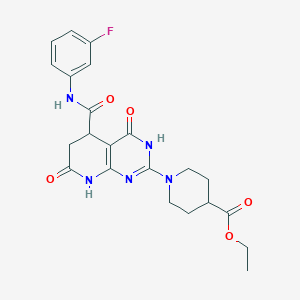
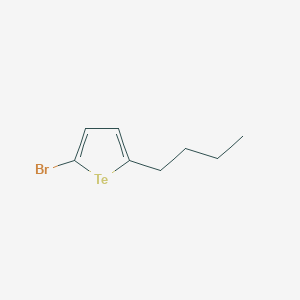

![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
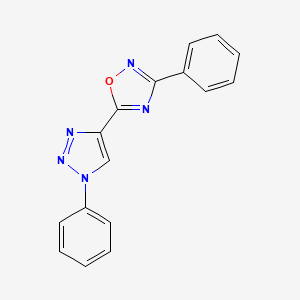
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)
